molecular formula F6H3N3P3+3 B11823228 2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium

2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium

Cat. No.: B11823228
M. Wt: 251.956 g/mol
InChI Key: RMTHLJBPNATBRW-UHFFFAOYSA-N
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Description

2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium is a fluorinated organic compound known for its unique chemical structure and properties. This compound is part of the triazatriphosphinane family, which is characterized by the presence of nitrogen and phosphorus atoms in a cyclic arrangement. The hexafluoro substitution adds significant stability and reactivity to the molecule, making it valuable in various chemical applications.

Preparation Methods

The synthesis of 2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium typically involves the reaction of trichlorophosphine with hexafluoroacetone in the presence of a base. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the reactants and products. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the compound .

Chemical Reactions Analysis

2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.

    Substitution: The hexafluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and as a catalyst in various chemical reactions.

    Biology: The compound’s stability and reactivity make it useful in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is explored for its potential in drug delivery systems and as a component in diagnostic agents.

    Industry: The compound is used in the production of flame retardants, lubricants, and high-performance materials.

Mechanism of Action

The mechanism of action of 2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to form strong bonds with other molecules, leading to increased stability and reactivity. The nitrogen and phosphorus atoms in the cyclic structure allow for unique coordination chemistry, which is exploited in catalysis and material science .

Comparison with Similar Compounds

2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium can be compared with other similar compounds such as:

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

F6H3N3P3+3

Molecular Weight

251.956 g/mol

IUPAC Name

2,2,4,4,6,6-hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium

InChI

InChI=1S/F6H3N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7-9H/q+3

InChI Key

RMTHLJBPNATBRW-UHFFFAOYSA-N

Canonical SMILES

N1[P+](N[P+](N[P+]1(F)F)(F)F)(F)F

Origin of Product

United States

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